

2-tert-Butylpyridine: A Technical Guide to Safety, Handling, and Toxicity

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Compound of Interest

Compound Name: 2-tert-Butylpyridine

Cat. No.: B1266198

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylpyridine (CAS No. 5944-41-2) is a heterocyclic organic compound consisting of a pyridine ring substituted with a tert-butyl group at the second position.^{[1][2][3][4]} Its sterically hindered nature makes it a useful non-nucleophilic base in organic synthesis. This guide provides an in-depth overview of the safety, handling, and toxicological information for **2-tert-butylpyridine**, intended for professionals in research and drug development. While specific quantitative toxicological data is limited, this document compiles available information from safety data sheets, chemical databases, and studies on related pyridine derivatives to promote safe laboratory practices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-tert-butylpyridine** is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

Table 1: Chemical and Physical Properties of **2-tert-Butylpyridine**

Property	Value	Reference
CAS Number	5944-41-2	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₃ N	[1] [3] [4]
Molecular Weight	135.21 g/mol	[1] [4]
Appearance	Liquid	N/A
Boiling Point	169 °C	N/A
Melting Point	-33 °C	N/A
Solubility in Water	1.8 g/L at 25 °C	N/A

Hazard Identification and Classification

2-tert-Butylpyridine is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its potential hazards.

Table 2: GHS Hazard Classification for **2-tert-Butylpyridine**

Hazard Class	Category	Hazard Statement	Reference
Acute Toxicity, Oral	4	H302: Harmful if swallowed	[1]
Skin Corrosion/Irritation	2	H315: Causes skin irritation	[1]
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation	[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)	3	H335: May cause respiratory irritation	[1]

Signal Word: Warning[\[1\]](#)

Hazard Pictograms:

-  alt text

Toxicity Information

While specific experimental LD50 and LC50 values for **2-tert-butylpyridine** are not readily available in the searched literature, the GHS classification provides an indication of its toxicological profile.

Table 3: Summary of Toxicological Data for **2-tert-Butylpyridine**

Endpoint	Route of Exposure	Species	Value	Classification	Reference
Acute Toxicity	Oral	Not specified	300 < LD50 ≤ 2000 mg/kg (estimated)	Category 4: Harmful if swallowed	[1]
Skin Irritation	Dermal	Not specified	N/A	Category 2: Causes skin irritation	[1]
Eye Irritation	Ocular	Not specified	N/A	Category 2: Causes serious eye irritation	[1]
Respiratory Irritation	Inhalation	Not specified	N/A	Category 3: May cause respiratory irritation	[1]

Metabolism and Mechanism of Toxicity: Information on the specific metabolic pathways and toxic mechanisms of **2-tert-butylpyridine** is limited. For pyridine and some of its derivatives, metabolism can occur via N-oxidation and hydroxylation. The toxicity of certain pyridine compounds has been linked to the generation of reactive metabolites and the induction of

oxidative stress. However, the bulky tert-butyl group in **2-tert-butylpyridine** may influence its metabolic fate and toxicokinetics compared to other pyridines.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

5.1. Personal Protective Equipment (PPE)

- **Eye/Face Protection:** Wear chemical safety goggles and a face shield where splashing is possible.
- **Skin Protection:** Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and ensure skin is not exposed.
- **Respiratory Protection:** Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

5.2. Engineering Controls

- Work should be conducted in a well-ventilated laboratory.
- A chemical fume hood is the preferred engineering control for handling this substance to minimize inhalation exposure.
- Eyewash stations and safety showers must be readily accessible in the work area.^[5]

5.3. Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Keep away from heat, sparks, and open flames.
- Store separately from incompatible materials such as strong oxidizing agents and strong acids.^[5]

Emergency Procedures

6.1. First-Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.^[5]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.^[5]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

6.2. Spills and Leaks

- Evacuate the area and ensure adequate ventilation.
- Wear appropriate personal protective equipment.
- Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.
- Do not allow the spilled material to enter drains or waterways.

Experimental Protocols for Toxicity Assessment

Detailed experimental protocols for assessing the toxicity of **2-tert-butylpyridine** are not available. However, standardized methods are used for evaluating the toxicity of pyridine derivatives.

7.1. In Vitro Cytotoxicity Assays

These assays are often the first step in evaluating the toxicity of a compound.

- MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.
 - Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Compound Treatment: Expose the cells to various concentrations of **2-tert-butylpyridine** (typically in a suitable solvent like DMSO, with a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
 - MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
 - Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
 - Absorbance Measurement: Read the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
 - Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (half-maximal inhibitory concentration).
- Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
 - Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
 - Supernatant Collection: Collect the cell culture supernatant from each well.
 - LDH Reaction: Add the LDH reaction mixture to the supernatant.
 - Incubation: Incubate at room temperature, protected from light.
 - Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 490 nm).

- Data Analysis: Calculate the percentage of cytotoxicity based on LDH release compared to a maximum LDH release control.

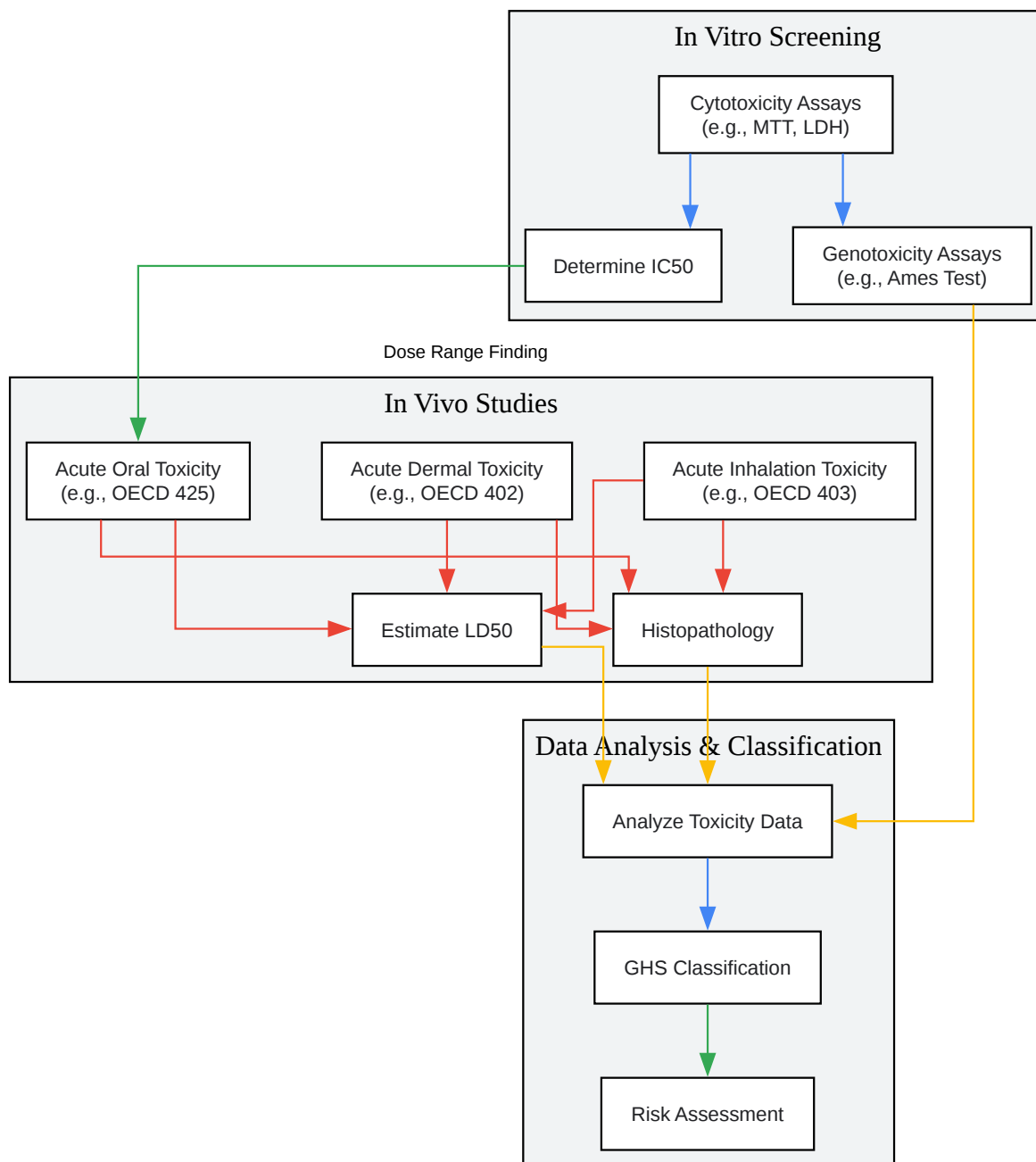
7.2. In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This method is used to estimate the LD50 value and identify signs of toxicity.

- Animal Selection: Use a single sex of a standard rodent species (e.g., female rats).
- Dosing: Administer a single oral dose of **2-tert-butylpyridine** to one animal. The starting dose is selected based on available information.
- Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
- Dose Adjustment:
 - If the animal survives, the next animal is given a higher dose.
 - If the animal dies, the next animal is given a lower dose.
- Termination: The study is concluded when one of the stopping criteria is met (e.g., a specific number of reversals in outcome).
- LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Visualizations

As specific signaling pathways for **2-tert-butylpyridine** toxicity are not well-defined, a generalized workflow for assessing the acute toxicity of a chemical is presented below.



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Caption: Generalized workflow for assessing the acute toxicity of a chemical.

Conclusion

2-tert-Butylpyridine is a chemical that requires careful handling due to its potential for causing harm upon ingestion, skin and eye contact, and inhalation. While specific quantitative toxicity data are scarce, the available information necessitates the use of appropriate personal protective equipment and engineering controls. Researchers and drug development professionals should adhere to the safety guidelines outlined in this document and consult the manufacturer's safety data sheet before use. Further toxicological studies are warranted to fully characterize the risk profile of this compound.

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